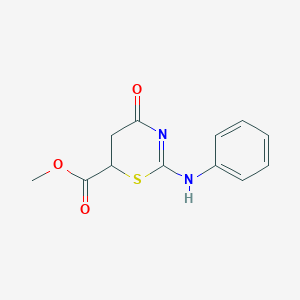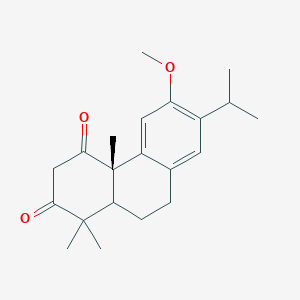
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione, also known as ATRA (all-trans retinoic acid), is a derivative of vitamin A. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, skin disorders, and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is mainly through its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione binding to RARs and RXRs leads to the activation of various signaling pathways, including MAPK and PI3K-Akt, which regulate cell proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to have various biochemical and physiological effects on the body. It can regulate gene expression, modulate the immune system, and induce differentiation of cancer cells. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has also been found to be involved in the regulation of bone metabolism, lipid metabolism, and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has several advantages for lab experiments, including its stability, solubility, and availability. However, (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione also has some limitations, such as its potential toxicity, which can affect the viability of cells and animals used in experiments. Therefore, careful consideration of the dosage and duration of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione treatment is necessary to avoid toxicity.
Direcciones Futuras
There are several future directions for research on (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione. One potential area of research is the development of novel analogs of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic targets for (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione in various diseases. Moreover, the combination of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione can be synthesized chemically from retinol through a series of reactions, including oxidation, esterification, and isomerization. Alternatively, it can also be obtained from natural sources, such as liver, fish, and dairy products.
Aplicaciones Científicas De Investigación
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to induce differentiation of cancer cells, leading to their growth inhibition and apoptosis. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has also been found to be effective in treating skin disorders, such as acne, psoriasis, and photoaging. In addition, (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to modulate the immune system, making it a potential candidate for treating autoimmune diseases.
Propiedades
Número CAS |
18326-18-6 |
|---|---|
Nombre del producto |
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(4aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)14-9-13-7-8-17-20(3,4)18(22)11-19(23)21(17,5)15(13)10-16(14)24-6/h9-10,12,17H,7-8,11H2,1-6H3/t17?,21-/m1/s1 |
Clave InChI |
NJIQCVUBHNDCSR-FBLFFUNLSA-N |
SMILES isomérico |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(C(=O)CC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
SMILES canónico |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
Sinónimos |
(5ξ)-13-Isopropyl-12-methoxypodocarpa-8,11,13-triene-1,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



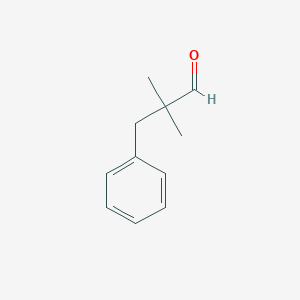
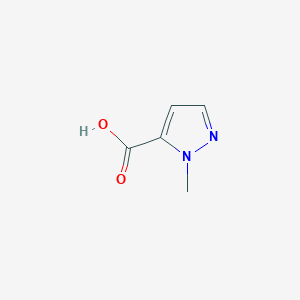
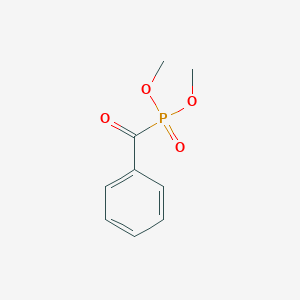
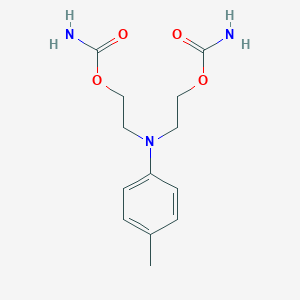

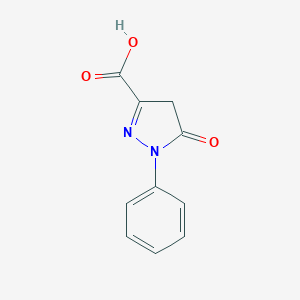
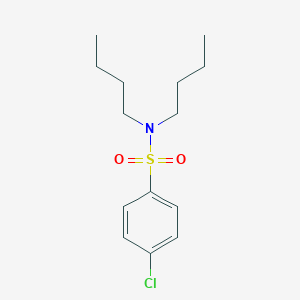

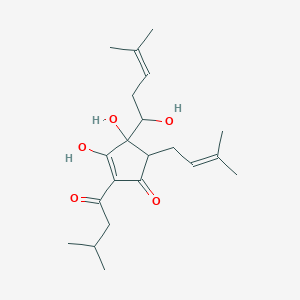
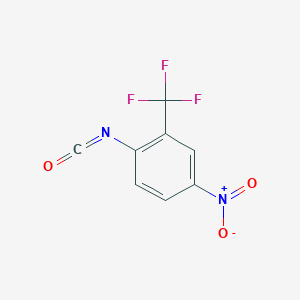
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
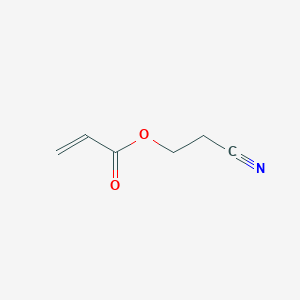
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
